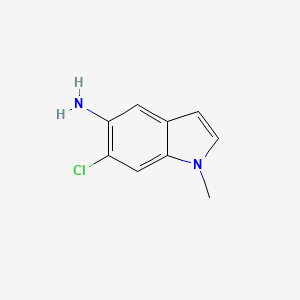

6-chloro-1-methyl-1H-indol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

6-chloro-1-methylindol-5-amine |

InChI |

InChI=1S/C9H9ClN2/c1-12-3-2-6-4-8(11)7(10)5-9(6)12/h2-5H,11H2,1H3 |

InChI Key |

IIALXONQXBTXPR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 1 Methyl 1h Indol 5 Amine and Its Analogs

Established Synthetic Routes to the 1H-Indol-5-amine Core Structure

The 1H-indol-5-amine core is a crucial intermediate in the synthesis of various biologically active compounds. medchemexpress.comnih.gov Several classical and modern synthetic methods have been developed to construct this key structural motif.

Reduction-based Syntheses of 5-Aminoindole (B14826) Derivatives

A common and straightforward approach to synthesizing 5-aminoindole derivatives involves the reduction of the corresponding 5-nitroindole (B16589) precursors. The nitro group at the 5-position of the indole (B1671886) ring can be effectively reduced to an amino group using various reducing agents.

For instance, the reduction of 5-nitroindole can be achieved with reagents such as iron in the presence of an acid like ammonium (B1175870) chloride. acs.org Another method involves the use of sodium borohydride (B1222165) in combination with zirconium tetrachloride (ZrCl4/NaBH4) in a solvent like dimethoxyethane (DME), which has been shown to efficiently convert N-alkyl-5-nitroisatins directly to the corresponding 5-nitroindoles. nih.govresearchgate.net This can be a useful two-step process where the nitroisatin is first formed and then reduced. Furthermore, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a widely used and clean method for this transformation. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

A study on the selective partial reduction of nitroarenes highlighted that the reduction of 5-nitroindole can lead to 5-aminoindole. whiterose.ac.uk Additionally, research into novel 5-nitroindole derivatives as c-Myc G-quadruplex binders often involves the synthesis of various substituted 5-nitroindoles, which are precursors to the corresponding 5-aminoindoles. nih.gov

Multi-component Reaction Approaches for Indole Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical way to construct complex molecular scaffolds like indoles in a single step from three or more starting materials. tandfonline.comnih.govrsc.orgnih.govresearchgate.net While direct synthesis of 5-aminoindoles via MCRs can be challenging, these reactions are invaluable for creating substituted indoles that can be later converted to the desired 5-amino derivatives.

Several named reactions are pillars of indole synthesis. The Fischer indole synthesis, for example, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. By using a (4-aminophenyl)hydrazine derivative, one could potentially construct a 5-aminoindole scaffold. Similarly, the Bischler-Möhlau indole synthesis, which uses an α-halo-ketone and an excess of aniline (B41778), could be adapted with a substituted aniline to introduce a group that can be converted to an amine at the 5-position.

Modern MCRs have further expanded the toolbox for indole synthesis. For example, a one-pot, three-component reaction involving 1H-indol-5-amine, aromatic aldehydes, and tert-butyl 2,4-dioxopiperidine-1-carboxylate has been used to synthesize indolo[5,4-b] tandfonline.comrsc.orgnaphthyridine derivatives. medchemexpress.com This demonstrates the utility of 5-aminoindole as a building block in MCRs.

Alternative Routes via Mannich-Type Reactions for Indole Functionalization

The Mannich reaction is a powerful tool for the C-3 functionalization of indoles. rsc.orgnih.govcore.ac.uk This reaction typically involves an amine, formaldehyde (B43269), and the indole, leading to the formation of a 3-aminomethylindole derivative (a gramine (B1672134) analog). While this reaction functionalizes the C-3 position, it can be part of a broader strategy to synthesize 5-aminoindoles.

For instance, a Mannich-type reaction could be performed on an indole already bearing a nitro or other precursor group at the 5-position. The C-3 functionalization could introduce another desired substituent or a protecting group before the reduction of the 5-nitro group is carried out.

Recent advancements have also shown the development of novel Mannich-type MCRs that can lead to complex indole-fused heterocycles. nih.gov These reactions highlight the versatility of indole chemistry and provide potential, albeit more complex, pathways to access functionalized indoles that could be precursors to 5-aminoindoles.

Targeted Synthesis of 6-chloro-1-methyl-1H-indol-5-amine

The synthesis of the specific target molecule, this compound, requires the regioselective introduction of a chloro group at the C-6 position and a methyl group at the N-1 position of the 5-aminoindole core.

Strategies for Regioselective Chlorination at the 6-Position of Indole Scaffolds

Regioselective halogenation of the indole ring can be challenging due to the multiple reactive positions. Direct chlorination of indole often leads to a mixture of products. Therefore, achieving chlorination specifically at the C-6 position often requires a strategic approach.

One common strategy involves using a directing group on the indole nitrogen or another position to guide the electrophilic chlorinating agent to the desired position. For example, the use of a bulky protecting group on the nitrogen can influence the position of substitution.

Alternatively, the synthesis can start from a pre-functionalized benzene (B151609) ring that already contains the chlorine atom at the desired position relative to the group that will become part of the indole's five-membered ring. For instance, a Fischer indole synthesis starting with a (3-chloro-4-nitrophenyl)hydrazine could be envisioned to construct a 6-chloro-5-nitroindole, which can then be reduced to 6-chloro-1H-indol-5-amine.

Direct C-H functionalization is an emerging area that could offer more direct routes. nih.gov While challenging, methods for the regioselective C-6 arylation of indoles have been developed, suggesting that similar strategies for chlorination may be possible. nih.gov The choice of chlorinating agent is also crucial, with reagents like N-chlorosuccinimide (NCS) being commonly used for the chlorination of electron-rich heterocycles like indole. researchgate.net

N-Methylation Strategies for the Indole Nitrogen at the 1-Position

N-methylation of the indole nitrogen is a common transformation in the synthesis of indole derivatives. A variety of methylating agents and conditions can be employed for this purpose.

A widely used method involves the deprotonation of the indole nitrogen with a base, such as sodium hydride (NaH), followed by quenching the resulting anion with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS). Phase-transfer catalysis can also be employed for the N-alkylation of indoles, offering milder reaction conditions.

Dimethyl carbonate (DMC) has been reported as an environmentally friendly methylating agent for indoles. google.com The reaction can be catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to selectively produce N-methylated indoles. st-andrews.ac.uknih.gov Phenyl trimethylammonium iodide has also been reported as a safe and effective reagent for the monoselective N-methylation of indoles. nih.govacs.org

Introduction of the Amino Group at the 5-Position

A common strategy for introducing an amino group at the 5-position of the indole ring involves the reduction of a nitro group at the same position. For instance, the synthesis of 1-methyl-1H-indol-5-amine can be achieved through the palladium on carbon (Pd/C) catalyzed hydrogenation of 5-nitro-1-methyl-1H-indole. d-nb.info This method is a widely used and effective way to convert aromatic nitro compounds to their corresponding amines.

Another approach involves a domino aza-Michael-SNAr-heteroaromatization sequence to construct C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov This method allows for the introduction of various substituents at the C5 position, which could subsequently be converted to an amino group if a suitable precursor is used. The reaction of methyl 2-arylacrylates with primary amines in the presence of a base like potassium carbonate can lead to the formation of the indole ring with substitution at the C5 position. nih.gov

Furthermore, the functionalization of the indole C5 position can be achieved through palladium-catalyzed cross-coupling reactions. For example, Pd(II)-catalyzed β-C(sp³)-H arylation of amino acid derivatives with 5-iodoindoles allows for the construction of C5-indole unnatural amino acid derivatives. researchgate.netresearchgate.net This highlights the versatility of catalytic methods in functionalizing the indole core.

Advanced Synthetic Techniques for this compound Derivatives

The synthesis of derivatives of this compound often employs advanced catalytic and technological approaches to achieve high efficiency, selectivity, and diversity in the resulting molecules.

Catalytic Approaches in Indole Functionalization (e.g., Suzuki coupling, Buchwald–Hartwig coupling)

Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been applied to the synthesis of indole derivatives. nih.govacs.org This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. For instance, the Suzuki-Miyaura coupling of 6-chloroindole (B17816) with phenylboronic acid has been shown to proceed efficiently under specific conditions. nih.gov This methodology can be extended to create a variety of substituted indoles by using different boronic acids and haloindoles. The reaction has been successfully used to synthesize diaryl benzylic amines with broad functional group compatibility, including electron-rich indoles. acs.org

Buchwald–Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing N-arylindoles and other amine-containing indole derivatives. nih.govorganic-chemistry.org The process involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The scope of this reaction is broad, allowing for the coupling of various amines with a wide range of aryl partners. wikipedia.org Multicomponent reactions that incorporate a Buchwald-Hartwig coupling step have been developed for the synthesis of highly substituted indoles in a single pot. nih.gov

| Reaction | Description | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with a halide or triflate. nih.govacs.orgnih.gov | Palladium catalyst, base, organoboron compound, aryl halide/triflate. acs.orgyoutube.com | Carbon-Carbon |

| Buchwald-Hartwig Amination | Cross-coupling of an aryl halide or triflate with an amine. wikipedia.orgnih.gov | Palladium catalyst, base, amine, aryl halide/triflate. organic-chemistry.orgyoutube.com | Carbon-Nitrogen |

Stereoselective Synthesis of Chiral Indole Derivatives

The synthesis of chiral indole derivatives is of significant interest due to the stereospecific interactions of such molecules with biological targets. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the final product.

One approach involves the diastereoselective synthesis of spirooxindole-dihydrofurans through a three-component condensation reaction. tandfonline.com Another method describes the stereocontrolled synthesis of the indole moiety of sespendole, a natural product, where the relative stereochemistry was established by comparing NMR spectra of synthetic diastereomers with the natural compound. nih.gov Furthermore, catalyst-dependent stereodivergent synthesis allows for the creation of different stereoisomers of indole-fused heterocycles by simply changing the metal catalyst. acs.org

Continuous Flow Technology in Indole Compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including indoles. researchgate.netnih.gov This technique offers several advantages over traditional batch processing, such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. nih.gov

Flow technology has been successfully applied to various indole syntheses, including the Fischer indole synthesis. uc.pt Multistep continuous flow processes have been developed for the rapid and efficient synthesis of complex, pharmacologically significant indole derivatives, often with high yields and significantly reduced reaction times compared to batch methods. nih.gov The use of microreactors in a continuous flow setup allows for the telescoping of multiple reaction steps without the need for intermediate isolation and purification. nih.gov

Purification and Spectroscopic Characterization Methodologies for Synthetic Products

Following synthesis, the purification and characterization of indole derivatives are crucial steps to ensure the identity and purity of the final compounds.

Purification:

Column Chromatography: A standard method for purifying organic compounds. Silica gel is a common stationary phase, and the choice of eluent (mobile phase) depends on the polarity of the target compound. nih.govias.ac.in

Crystallization: This technique is used to obtain pure crystalline solids from a solution. The choice of solvent is critical for successful crystallization. easychair.org

Spectroscopic Characterization:

The structures of synthesized indole derivatives are typically confirmed using a combination of spectroscopic techniques:

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 1 Methyl 1h Indol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. The presence of both an activating amino group and a deactivating chloro group on the benzene (B151609) portion of the indole ring, along with the N-methyl group on the pyrrole (B145914) ring, introduces a complex interplay of directing effects.

Regioselectivity Influenced by Chloro and Amino Substituents

The regioselectivity of electrophilic aromatic substitution on the 6-chloro-1-methyl-1H-indol-5-amine ring is primarily governed by the powerful electron-donating amino group at the C-5 position. Amino groups are strong activating groups and ortho-, para-directors. Conversely, the chloro group at the C-6 position is a deactivating group, withdrawing electron density from the ring through induction, yet it also directs incoming electrophiles to the ortho and para positions due to lone pair donation. doubtnut.com

In this specific molecule, the positions ortho to the strongly activating amino group are C-4 and C-6. The position para to the amino group is C-2 of the pyrrole ring. The chloro group at C-6 deactivates the ring, but also directs ortho and para. The positions ortho to the chloro group are C-5 and C-7, and the para position is C-3.

Given these competing influences, electrophilic attack is most likely to occur at the C-4 position. This is because it is ortho to the strongly activating amino group and meta to the deactivating chloro group, thus benefiting from the strong activation of the former while being less influenced by the deactivation of the latter. The C-7 position is also a potential site for substitution, being ortho to the chloro group and meta to the amino group. The inherent reactivity of the indole C-3 position towards electrophiles might also play a role, although it is influenced by the substituents on the benzene ring. chim.it

Reactivity of the Amino Group at the 5-Position of this compound

The primary amino group at the 5-position is a key site of reactivity, readily undergoing reactions typical of aromatic amines.

Amine Acylation and Alkylation Reactions

Amine Acylation: The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. organic-chemistry.org For instance, reaction with acetyl chloride would yield N-(6-chloro-1-methyl-1H-indol-5-yl)acetamide. This transformation is often used to protect the amino group or to introduce new functionalities into the molecule.

Amine Alkylation: Alkylation of the amino group is also a feasible transformation, leading to the formation of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com This can be achieved using alkyl halides, although over-alkylation to form quaternary ammonium (B1175870) salts can be a competing reaction. masterorganicchemistry.com Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono- or di-alkylation. organic-chemistry.org For example, reaction with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) would yield the N,N-dimethylated product. Transition metal catalysts, such as those based on iridium or ruthenium, can also facilitate the N-alkylation of amines with alcohols. acs.org

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. This reaction forms a diazonium salt, a versatile intermediate.

These diazonium salts can then participate in a variety of coupling reactions. For example, in a Sandmeyer reaction, the diazonium group can be replaced by a range of nucleophiles, including halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH) groups, often with the aid of a copper(I) salt catalyst. Azo coupling reactions with activated aromatic compounds, such as phenols or anilines, would lead to the formation of highly colored azo compounds.

Reactivity of the Chloro Substituent at the 6-Position

The chloro group at the 6-position is generally unreactive towards nucleophilic attack under standard conditions. However, under forcing conditions or with the presence of strong electron-withdrawing groups, it can undergo nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl chlorides typically requires harsh reaction conditions (high temperature and pressure) and the presence of strong nucleophiles. nih.govnih.gov The reactivity of the chloro group in this compound towards SNAr is influenced by the electronic nature of the indole ring system. The electron-donating character of the amino group and the indole nitrogen can decrease the electrophilicity of the carbon atom bearing the chlorine, making substitution more difficult compared to an aryl halide with strong electron-withdrawing groups. youtube.com

However, reactions with very strong nucleophiles or under metal-catalyzed conditions could potentially lead to the displacement of the chloro group. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to replace the chlorine with an amino group. Similarly, coupling with alcohols or thiols could introduce new ether or thioether linkages at the 6-position. The success of these reactions would depend on the specific reaction conditions and the choice of catalyst and nucleophile. nih.gov

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a molecule like this compound, these reactions offer pathways to introduce a wide array of functional groups, significantly diversifying its chemical structure. The general principle involves the reaction of an organic halide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst. youtube.com

The Buchwald-Hartwig amination is a key palladium-catalyzed C-N cross-coupling reaction used for synthesizing arylamines from aryl halides and amines. uwindsor.casigmaaldrich.com This methodology is of significant interest in industrial applications for the preparation of amine derivatives. uwindsor.ca The success of these reactions hinges on several factors, including the choice of palladium precursor, ligand, base, and solvent. uwindsor.ca While palladium(II) chloride is a common precursor, its use with certain ligands can be limited. uwindsor.ca The catalyst loading is typically in the range of 1-2 mol% for initial screenings. uwindsor.ca

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com In the oxidative addition step, the palladium(0) catalyst reacts with the aryl halide. This is followed by transmetalation with the organometallic reagent and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.com The development of new ligands has been crucial in improving the efficiency and scope of these reactions, with monoligated palladium(0) species emerging as highly active catalysts. nih.gov

Interactive Table: Key Parameters in Palladium-Catalyzed Cross-Coupling Reactions.

| Parameter | Role in the Reaction | Common Examples |

| Palladium Precursor | Source of the active palladium catalyst. | Pd(OAc)₂, PdCl₂, [Pd(allyl)Cl]₂ |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | Buchwald-Hartwig ligands (e.g., XPhos), P(t-Bu)₃ |

| Base | Deprotonates the amine or other nucleophile. | NaO-t-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction rate. | Toluene, Dioxane, DMF, NMP |

Oxidative and Reductive Transformations of the Indole Moiety

The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidative Transformations: The oxidation of indoles can be achieved using various reagents. For instance, a method for the intramolecular oxidative amino-hydroxylation of o-allenyl anilines to form indole products has been reported using lead(IV) carboxylates. nsf.gov This reaction proceeds via a proposed Wessely dearomatization, followed by cyclization and rearomatization. nsf.gov

Reductive Transformations: The reduction of the indole ring can lead to the formation of indolines. A notable example is the synthesis of SB-242084, a selective 5-HT2C receptor antagonist, which has an indoline (B122111) core structure derived from an indole precursor. nih.gov While the specific reduction of this compound is not detailed in the provided context, the general transformation of an indole to an indoline is a well-established chemical process.

Mechanistic Studies of Indole-Specific Rearrangement Reactions

Indole derivatives can participate in various rearrangement reactions, often catalyzed by acids or transition metals. The Hofmann-Martius-type rearrangement, for example, has been observed in the reaction of indoles with 1,3,5-triazinanes. nih.gov In the presence of a Lewis acid, an initially formed amino-methylated indole can rearrange to a 4-indol-3-yl-methylaniline. nih.gov Mechanistic studies have shown that this process occurs in an intermolecular fashion. nih.gov

Another area of mechanistic investigation involves the enantioselective C-H activation of indole derivatives. Cobaltaphotoredox catalysis has been employed for the C-H activation and annulation of indoles with benzamides, leading to chiral indolo[2,3-c]isoquinolin-5-ones. acs.org The proposed mechanism involves the photoexcited photocatalyst oxidizing a cobalt(II) species to a chiral cobalt(III) complex, which then undergoes a base-assisted, enantio-determining C-H activation of the indole. acs.org

Furthermore, palladium-catalyzed atroposelective C-H vinylation of biaryl aldehydes has been achieved using a chiral transient directing group strategy. acs.org The proposed catalytic cycle involves the formation of an imine intermediate, followed by enantioselective C-H metalation to form a palladacycle. Subsequent steps include alkene coordination, insertion, β-hydride elimination, and desilylation to yield the vinylated product. acs.org

Theoretical and Computational Investigations of 6 Chloro 1 Methyl 1h Indol 5 Amine

Quantum Chemical Calculations for 6-chloro-1-methyl-1H-indol-5-amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations would provide insights into its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust method for predicting the molecular structure and electronic properties of organic compounds. rsc.orgrsc.org For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to determine its optimized geometry. chemrxiv.org This would involve calculating key bond lengths and angles, providing a detailed three-dimensional structure.

The electronic structure is elucidated by examining the distribution of electron density and the energies of molecular orbitals. The substituents on the indole (B1671886) ring—a chloro group at position 6, a methyl group on the indole nitrogen, and an amino group at position 5—would significantly influence these properties. The chloro group is electron-withdrawing, while the amino and methyl groups are electron-donating. These opposing effects would create a unique electronic environment within the molecule. DFT calculations on other substituted indoles have shown that the nature and position of substituents have a marked effect on the electronic distribution. rsc.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and angles in similar molecules.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C5-N (amino) | ~1.38 Å |

| Bond Length | C6-Cl | ~1.74 Å |

| Bond Length | N1-C (methyl) | ~1.47 Å |

| Bond Angle | C4-C5-C6 | ~120° |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the stability of a molecule. rsc.org For this compound, NBO analysis would reveal the interactions between filled and unfilled orbitals, which are indicative of hyperconjugative stabilizing effects. malayajournal.org

The analysis would quantify the charge distribution across the molecule, providing insights into the partial charges on each atom. The electron-donating amino and methyl groups would be expected to increase the electron density on the indole ring, while the electron-withdrawing chloro group would counteract this effect. The interplay of these substituents would lead to a specific pattern of charge delocalization, which is crucial for the molecule's reactivity and intermolecular interactions. Studies on other five-membered heteroaromatic compounds have shown that the extent of electron density transfer from a heteroatom's lone pair to the π system is a good measure of delocalization and aromaticity. acs.org

Table 2: Illustrative Natural Population Analysis (NPA) Charges for this compound (Note: These are hypothetical values for illustrative purposes.)

| Atom | Predicted NPA Charge (e) |

|---|---|

| N1 (indole) | -0.45 |

| C5 | +0.15 |

| N (amino) | -0.85 |

| C6 | -0.05 |

| Cl | -0.10 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich indole ring, particularly influenced by the amino group, which acts as a strong electron donor. The LUMO, on the other hand, would be distributed over the aromatic system, with potential contributions from the chloro-substituted carbon. The energy gap would be influenced by the combined electronic effects of all substituents. Studies on substituted indoles have shown that the HOMO-LUMO energy gap can be tuned by the electron-donating or electron-withdrawing nature of the substituents. rsc.orgrsc.org

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.2 |

| LUMO | -1.1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the environment.

Conformational Analysis and Potential Energy Surface Mapping

While the indole ring itself is rigid, the amino and methyl groups of this compound have rotational freedom. Conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles of these substituents. This would identify the most stable conformations and the energy barriers between them. MD simulations can explore the accessible conformations of the molecule at a given temperature, providing a dynamic picture of its structure. Such studies on other indole derivatives have been used to understand their stable binding conformations in biological systems. nih.govtandfonline.com

Investigation of Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent. MD simulations in different solvent environments (e.g., water, ethanol, chloroform) would reveal how solvent molecules interact with the solute and affect its conformational preferences. Solvation models, such as the Conductor-like Screening Model (COSMO), can be combined with DFT calculations to predict how the solvent affects electronic properties like redox potentials. rsc.orgrsc.org These simulations are crucial for understanding the behavior of the molecule in a realistic chemical environment.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry and drug discovery. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like indole derivatives, QSAR can provide valuable insights into how different substituents on the indole ring influence their interaction with a biological target.

Application of Lipophilic, Electronic, and Steric Parameters in Structure-Activity Studies

The foundation of many QSAR models lies in the characterization of substituent effects through various physicochemical parameters. These parameters quantify the lipophilic, electronic, and steric properties of different chemical groups.

Electronic Parameters: The electronic properties of substituents can significantly impact a molecule's ability to interact with its target. The Hammett constant (σ) is a widely used parameter to describe the electron-withdrawing or electron-donating nature of a substituent. The chloro group at the 6-position and the amino group at the 5-position of the indole ring would have distinct Hammett constants, influencing the electron density distribution across the indole system. Other electronic descriptors include field effects (F) and resonance effects (R).

Steric Parameters: The size and shape of a molecule are crucial for its ability to fit into a binding site. Steric parameters, such as the Taft steric parameter (Es) and molar refractivity (MR), are used to quantify the bulkiness of substituents. The chloro, methyl, and amino groups in this compound would each have specific steric parameters that would be considered in a QSAR model.

A hypothetical QSAR study of a series of analogs of this compound would involve synthesizing a range of compounds with different substituents at various positions on the indole ring. The biological activity of these compounds would be determined experimentally, and then a mathematical model would be developed to correlate this activity with the calculated lipophilic, electronic, and steric parameters of the substituents.

Development of Predictive Models for Chemical Interactions

Once the relevant physicochemical parameters have been determined for a series of indole derivatives, various statistical methods can be employed to develop a predictive QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method attempts to find a linear relationship between the biological activity (dependent variable) and the physicochemical parameters (independent variables).

Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of independent variables is large and they are correlated.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) are increasingly being used to develop more complex and accurate QSAR models.

The goal of these models is to be able to predict the biological activity of new, unsynthesized indole derivatives based solely on their chemical structure. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

In Silico Predictions for Chemical Transformations and Ligand Binding

In silico methods, which are computational approaches, are invaluable for predicting how a molecule like this compound might be metabolized and how it might bind to a biological target.

The prediction of metabolic pathways is a key aspect of drug development. Computational models can identify potential sites of metabolism on a molecule, such as the indole ring or its substituents. For this compound, these models might predict oxidation, N-demethylation, or other biotransformations.

Derivatization Strategies and Analogue Development from 6 Chloro 1 Methyl 1h Indol 5 Amine

Synthesis of Novel Indole (B1671886) Derivatives for Structure-Activity Relationship Studies

The synthesis of new indole derivatives from 6-chloro-1-methyl-1H-indol-5-amine is crucial for understanding how specific structural changes influence the molecule's biological activity. These studies involve systematic modifications at various positions of the indole core.

The nitrogen atom at the N1 position of the indole ring is a key site for modification. The presence of a substituent at this position can significantly impact the electronic properties and steric profile of the entire molecule. For instance, in the synthesis of 1-phenylbenzazepine derivatives, which share a similar bicyclic core, the N-3 substituent is noted to be well-tolerated for high D1 receptor affinity. mdpi.com The synthesis of related indole compounds often involves the protection of the indole nitrogen, for example, with a tosyl group, which can be achieved by deprotonation with sodium hydride followed by the addition of tosyl chloride. nih.gov This protective step can be followed by further reactions and subsequent deprotection to yield N1-functionalized indoles.

The amino group at the C5 position is a primary site for derivatization, allowing for the introduction of a wide array of functional groups. This can be achieved through various reactions such as acylation, alkylation, and the formation of Schiff bases. For example, in the synthesis of related 6-amino-seco-cyclopropylindole (seco-CI) compounds, the amino group is introduced by the reduction of a nitro group, which is then coupled with various acids to form carboxamide or sulfonamide linkers. acs.org Similarly, the amino group of 1H-indol-5-ylamine has been used as a starting point for the synthesis of new azo dyes and various heterocyclic derivatives. researchgate.net These modifications are critical for exploring the SAR, as the nature of the substituent at C5 can profoundly influence the molecule's interaction with biological targets.

The chlorine atom at the C6 position is another important site for modification. While direct displacement of the chloro group can be challenging, it can be a key feature for influencing the molecule's properties. In structure-activity relationship studies of 2-arylvinylquinolines, the presence and nature of the substituent at the C6 position significantly affected antiplasmodial activity, with the order of potency being H < OMe < F < Cl. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom at C6 can be beneficial for certain biological activities. In other indole-based systems, the halogen at C6, such as bromine, has been utilized for palladium-catalyzed cross-coupling reactions to introduce more complex substituents. nih.gov

The C3 position of the indole ring is highly nucleophilic and is a common site for electrophilic substitution. chemrxiv.org This allows for the introduction of various functional groups, which can significantly alter the biological profile of the molecule. For instance, the C3 position can be functionalized through reactions like the Vilsmeier-Haack reaction to introduce a formyl group, which can then be used for further derivatization. researchgate.net Metal-free hydrogen autotransfer-type reactions have also been employed for the direct C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.org The functionalization at C3 is a key strategy in developing new indole-based compounds with diverse therapeutic applications.

Design Principles for Indole-Containing Hybrid Molecules

The design of hybrid molecules that incorporate the this compound scaffold with other heterocyclic systems is a promising strategy for developing new chemical entities with enhanced or novel biological activities.

Fusing the indole core with other heterocyclic rings can lead to the creation of novel molecular architectures with unique pharmacological profiles.

Benzothiazoles: The condensation of an indole-3-carbaldehyde with 2-aminobenzothiazole (B30445) can yield indole-based benzothiazole (B30560) hybrids. researchgate.net This fusion creates a more extended and rigid molecular structure, which can lead to specific interactions with biological targets.

Pyrazolo[3,4-d]pyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved from precursors like 4,6-dichloropyrimidine-5-carbaldehyde, which can then be potentially fused or linked to the indole scaffold. This combination brings together two pharmacologically important heterocyclic systems.

Oxadiazocines: While direct fusion with oxadiazocines is less commonly reported, the principles of creating larger ring systems can be applied. The synthesis of related diazepine (B8756704) derivatives, for instance, involves the preparation of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives. nih.gov This highlights the potential for creating indole-containing macrocycles or larger heterocyclic systems.

The following table summarizes the derivatization strategies for this compound:

| Position of Modification | Type of Modification | Potential Reagents/Reactions | Purpose |

| N1 (Indole Nitrogen) | Alkylation, Arylation, Protection | Alkyl halides, Aryl boronic acids, Tosyl chloride | Modulate electronic properties and steric bulk |

| C5 (Amino Group) | Acylation, Alkylation, Schiff Base Formation | Acid chlorides, Alkyl halides, Aldehydes/Ketones | Introduce diverse functional groups for SAR studies |

| C6 (Halogenated Position) | Cross-coupling reactions | Boronic acids (Suzuki coupling), Amines (Buchwald-Hartwig coupling) | Introduce complex substituents and explore electronic effects |

| C3 | Electrophilic Substitution, Alkylation | Vilsmeier-Haack reagent, α-heteroaryl-substituted methyl alcohols | Introduce functional groups at a highly reactive site |

| Fusion with Heterocycles | Condensation, Cyclization | 2-aminobenzothiazole, Pyrimidine precursors | Create novel hybrid molecules with unique properties |

Incorporation into Complex Polycyclic Architectures

The strategic functionalization of the this compound scaffold serves as a critical gateway to the synthesis of intricate polycyclic systems. The inherent reactivity of the indole nucleus, coupled with the directing effects of its substituents, allows for the application of various cyclization and annulation strategies. These methods facilitate the construction of fused ring systems, which are of significant interest in medicinal chemistry and materials science due to their rigid conformations and diverse biological activities. Key strategies for elaborating the this compound core into more complex polycyclic architectures include multi-component reactions, Pictet-Spengler-type cyclizations, and Friedländer annulation.

A prominent strategy for constructing complex polycyclic systems from 5-aminoindoles is through multi-component reactions (MCRs). These reactions are highly efficient, as they allow for the formation of several bonds in a single operation from three or more starting materials, leading to a rapid increase in molecular complexity. A notable example is the catalyst-free, three-component reaction of 1H-indol-5-amine with aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate. This reaction, when refluxed in ethanol, yields 11-aryl-3H-indolo[5,4-b] wikipedia.orgnih.govnaphthyridine derivatives, which are fused tetracyclic systems. While this has been demonstrated with the parent 1H-indol-5-amine, the electronic nature of the substituents on the this compound is not expected to impede this type of transformation, suggesting its applicability for creating analogous complex heterocyclic structures.

Another powerful method for the construction of fused ring systems is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The 5-amino group of this compound can be readily converted into a β-aminoethyl substituent, which can then undergo a Pictet-Spengler reaction to form a new six-membered ring fused to the indole core. The electrophilic cyclization in this reaction typically occurs at the C4 position of the indole, which is activated by the electron-donating nature of the pyrrole (B145914) ring. This strategy provides a direct route to β-carboline derivatives, which are a common motif in many biologically active alkaloids.

The Friedländer annulation is another classical and effective method for the synthesis of quinoline (B57606) rings fused to other heterocyclic systems. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound, the amino group can be diazotized and subsequently converted to a formyl or acetyl group, creating the necessary ortho-aminocarbonyl functionality. Reaction with a suitable ketone or aldehyde would then lead to the formation of a fused quinoline ring, resulting in a polycyclic aromatic system. The reaction is typically catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclodehydration.

Furthermore, domino reactions, which involve a cascade of intramolecular transformations, offer an elegant approach to complex polycyclic structures. For instance, the 5-amino group of the title compound can be functionalized with a suitable dienophile, setting the stage for an intramolecular Diels-Alder reaction. Subsequent aromatization can lead to the formation of carbazole (B46965) derivatives, which are known for their photophysical and biological properties.

The synthesis of pyridazino[4,5-b]indoles represents another avenue for the incorporation of the indole scaffold into a polycyclic architecture. This can be achieved through the reaction of a suitably functionalized indole with a 1,2-dicarbonyl compound or its equivalent, followed by cyclization with hydrazine (B178648). These fused systems are of interest due to their structural similarity to other biologically active heterocyclic compounds.

The following table summarizes the key derivatization strategies for incorporating this compound into complex polycyclic architectures:

| Strategy | Reactants | Resulting Polycyclic System | Key Features |

| Multi-Component Reaction | Aromatic aldehydes, β-dicarbonyl compounds | Indolo[5,4-b] wikipedia.orgnih.govnaphthyridines | High atom economy, rapid increase in complexity. |

| Pictet-Spengler Reaction | Aldehydes or ketones (after modification of the 5-amino group) | Tetrahydro-β-carbolines | Forms a fused six-membered nitrogen-containing ring. |

| Friedländer Annulation | α-Methylene carbonyl compounds (after modification of the 5-amino group) | Fused quinolines | Versatile method for constructing quinoline rings. |

| Domino (Cascade) Reactions | Intramolecular dienophiles/dienes | Carbazoles and other fused systems | Elegant and efficient for complex structures. |

| Pyridazino[4,5-b]indole Synthesis | 1,2-Dicarbonyl compounds, hydrazine | Pyridazino[4,5-b]indoles | Access to aza-analogs of carbolines. |

These derivatization strategies highlight the versatility of this compound as a building block for the synthesis of a wide array of complex polycyclic architectures, which are valuable scaffolds in drug discovery and materials science.

Investigation of Metabolic Pathways and Biotransformation in Vitro and Ex Vivo Studies

In Vitro Metabolic Profiling Using Human Liver Microsomes and S9 Fractions

Human liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, while the S9 fraction includes both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic activities.

The cytochrome P450 superfamily of enzymes is paramount in the metabolism of a vast array of xenobiotics, including indole-containing structures. nih.govmdpi.com These enzymes, predominantly located in the liver, are responsible for the initial modifications of compounds to increase their water solubility and facilitate their excretion. nih.gov For indole (B1671886) derivatives, CYP enzymes catalyze a variety of oxidative reactions. While specific data for 6-chloro-1-methyl-1H-indol-5-amine is not extensively detailed in publicly available literature, the metabolism of similar indole-containing molecules is well-documented. For instance, CYP1A2, CYP2C19, and CYP3A4 are known to be significantly involved in the metabolism of various indole derivatives. mdpi.comnih.gov CYP3A4, in particular, is responsible for metabolizing over 30% of currently used drugs. nih.gov

The general mechanism of CYP-mediated metabolism involves the activation of molecular oxygen and its incorporation into the substrate molecule. nih.gov For an indole compound like this compound, this can lead to several possible modifications.

Table 1: Key Cytochrome P450 Enzymes and Their General Roles in Drug Metabolism

| Enzyme Family | Key Isoforms | General Substrates and Reactions Relevant to Indole Structures |

| CYP1 | CYP1A1, CYP1A2 | Aromatic hydroxylation, N-dealkylation. Known to metabolize aromatic amines. nih.gov |

| CYP2 | CYP2C9, CYP2C19, CYP2D6 | Hydroxylation, N-dealkylation. CYP2C19 is known to metabolize indole rings. mdpi.com |

| CYP3 | CYP3A4, CYP3A5 | Broad substrate specificity; involved in hydroxylation, N-dealkylation, and other oxidative reactions. nih.gov |

This table presents a generalized overview of CYP enzyme functions.

Phase I metabolism of this compound would likely involve several key transformations aimed at introducing or exposing functional groups. Based on the metabolism of structurally related indole compounds, the following Phase I reactions are anticipated:

Hydroxylation: This is a common metabolic pathway for aromatic compounds. The indole ring of this compound could be hydroxylated at various positions, with the 2, 4, and 7-positions being potential sites. Aromatic hydroxylation increases the polarity of the molecule. mdpi.com

N-Demethylation: The N-methyl group at position 1 of the indole ring is a likely target for N-demethylation, a reaction frequently catalyzed by CYP enzymes, particularly CYP3A4 and CYP1A2. This would result in the formation of 6-chloro-1H-indol-5-amine.

Dehydrogenation: Although less common for this specific structure, dehydrogenation of the indole ring could occur.

Oxidative Deamination: The primary amine group at position 5 could undergo oxidative deamination to form a ketone, though this is generally a less favored pathway for aromatic amines compared to N-acetylation.

Table 2: Plausible Phase I Metabolites of this compound

| Parent Compound | Potential Metabolic Reaction | Predicted Metabolite |

| This compound | Aromatic Hydroxylation | Hydroxylated derivatives (e.g., 6-chloro-1-methyl-1H-indol-x-ol-5-amine) |

| This compound | N-Demethylation | 6-chloro-1H-indol-5-amine |

This table represents hypothetical metabolites based on established metabolic pathways for similar chemical structures.

Following Phase I, the modified metabolites, as well as the parent compound if it contains suitable functional groups, can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate elimination. For this compound and its Phase I metabolites, the primary amine group and any newly introduced hydroxyl groups are prime candidates for Phase II metabolism.

Glucuronidation: This is a major Phase II pathway where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) conjugate glucuronic acid to hydroxyl or amine groups. The resulting glucuronide conjugates are highly water-soluble and readily excreted.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl and amine functionalities. This also significantly enhances aqueous solubility.

Methodologies for Metabolite Identification and Quantification

The identification and quantification of metabolites are achieved through a combination of sophisticated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC/MS): This is the cornerstone of metabolite identification. It separates the various components of a sample, which are then ionized and identified based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites, greatly aiding in their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization is often required to increase the volatility of polar metabolites like those expected from this compound.

Mechanistic Studies of Enzyme-Mediated Transformations of Indole Structures

The enzymatic transformation of indole structures is a subject of extensive research. For instance, the metabolism of the amino acid tryptophan, which contains an indole ring, is well-characterized and involves several CYP enzymes. mdpi.com The indole ring can be opened, and various functional groups can be added or modified. mdpi.com Mechanistic studies often involve the use of specific chemical inhibitors or recombinant enzymes to pinpoint which CYP isoforms are responsible for particular metabolic steps. For example, a study on the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine with a structure related to the indole core, demonstrated how different enzyme inducers could alter the metabolic profile, shifting the balance between hydroxylation and other pathways. nih.gov

Comparative In Vitro Metabolism Across Preclinical Species

To ensure that the animal models used in toxicological studies are relevant to humans, comparative in vitro metabolism studies are conducted. europa.eu These studies compare the metabolic profiles of a compound in human liver preparations with those from various preclinical species (e.g., rat, mouse, dog, monkey). Significant differences in the types or amounts of metabolites produced between humans and a particular animal species may indicate that the animal model is not appropriate for predicting human toxicity. europa.eu For instance, if a major human metabolite is not formed in the rat, the toxicological data from rat studies may not be fully applicable to humans.

Utilization as Chemical Probes for Molecular Interactions

The substituted indole core is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Derivatives of this compound are no exception, serving as versatile templates for the design of ligands and reagents for studying molecular interactions.

Ligand Design and Development for Protein Targets

Derivatives of this scaffold have shown particular promise as ligands for serotonin (B10506) receptors. For instance, (AS)-6-chloro-5-fluoro-alpha-methyl-1H-indole-1-ethanamine fumarate (B1241708) has been identified as a potent agonist for the 5-HT2C serotonin receptor. Furthermore, N(1)-arylsulfonyltryptamines and related indole derivatives have been developed as potent ligands for the human serotonin 5-HT(6) receptor. nih.gov The strategic placement of substituents on the indole ring, including halogens, is crucial for achieving high affinity and selectivity for these receptors. nih.govnih.gov

In the realm of cancer research, derivatives of 5-chloro-indole have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com The 5-chloro-indolyl moiety can insert into the hydrophobic pocket of the EGFR active site, with the indolyl NH group forming crucial hydrogen bond interactions. mdpi.com The design of these inhibitors often involves the strategic placement of various functional groups to optimize binding and antiproliferative activity.

| Derivative/Analog | Target Protein | Application |

| (AS)-6-chloro-5-fluoro-alpha-methyl-1H-indole-1-ethanamine fumarate | 5-HT2C Serotonin Receptor | Agonist, potential for CNS-related research |

| N(1)-arylsulfonyltryptamines | 5-HT(6) Serotonin Receptor | Ligand, potential for neurological disorder research |

| 5-chloro-indole derivatives | Epidermal Growth Factor Receptor (EGFR) | Inhibitor, potential for anticancer drug development |

Development of Biochemical Assay Reagents

The indole scaffold is also utilized in the development of reagents for biochemical assays. While specific applications for this compound are not extensively documented, related compounds serve as valuable tools. For example, 6-chloroindole (B17816) itself is classified as a biochemical reagent, indicating its utility in life science research. medchemexpress.commedchemexpress.com

Reagents and Building Blocks in Complex Organic Synthesis

The reactivity of the indole ring system, coupled with the influence of its substituents, makes this compound and its derivatives versatile building blocks for the synthesis of more complex molecules, including polycyclic heterocycles and natural product analogs.

Synthesis of Tetracyclic Heterocycles through Three-Component Reactions

The construction of complex molecular architectures often relies on efficient and convergent synthetic strategies. Three-component reactions are particularly powerful in this regard, allowing for the rapid assembly of multiple fragments into a single, more complex structure. Derivatives of this compound can serve as key components in such reactions.

For example, a three-component, one-pot synthesis of highly functionalized bis-indole derivatives has been developed. acs.org This reaction involves an indole, acenaphthenequinone, and an enaminone, and has been shown to be compatible with substituted indoles, including 6-chloroindole. acs.org This methodology provides a straightforward route to complex, polycyclic systems containing the indole nucleus. The synthesis of other tetracyclic compounds, while not directly starting from the target amine, demonstrates the utility of chloro-substituted aromatic compounds in building complex frameworks through cycloaddition reactions. nih.gov

Precursors for Polycyclic Architectures and Natural Product Synthesis

Indole derivatives are fundamental precursors in the total synthesis of numerous natural products, particularly alkaloids. The 6-chloro-1-methyl-1H-indole scaffold can be envisioned as a starting point for the synthesis of novel analogs of these biologically active molecules.

The Fischer indole synthesis, a cornerstone of indole chemistry, is frequently employed in the synthesis of complex indole alkaloids. For instance, the total synthesis of the alkaloid murrayanine (B1213747) involves a Japp–Klingemann reaction followed by a Fischer indole synthesis. rsc.org Similarly, the synthesis of minfiensine, another indole alkaloid, commences with a Fischer indole synthesis. rsc.org The use of a substituted phenylhydrazine (B124118), which could be derived from an aminophenyl precursor, is central to this strategy. Therefore, this compound could potentially be transformed into a hydrazine (B178648) derivative suitable for such syntheses, opening the door to novel chlorinated alkaloid analogs.

Development of Separation and Purification Technologies

The unique properties of the aminoindole scaffold can be harnessed for the development of novel materials for separation and purification. As mentioned previously, 1H-indol-5-amine is a key ligand for the preparation of a specialized chromatography medium for protein purification. medchemexpress.com This application is based on the principle of hydrophobic charge induction chromatography, where the hydrophobicity of the indole ring and the pH-dependent charge of the amino group work in concert to achieve selective protein binding and elution. medchemexpress.com

This principle could be extended to derivatives such as this compound. The presence of the chloro group would increase the hydrophobicity of the ligand, potentially enhancing its interaction with proteins and altering the selectivity of the chromatography medium. The N-methyl group could also influence the ligand's properties. The development of such tailored separation materials is a promising area of research with applications in biotechnology and pharmaceutical sciences.

Applications of 6 Chloro 1 Methyl 1h Indol 5 Amine and Its Derivatives in Chemical Research

Ligands for Hydrophobic Charge Induction Chromatography (HCIC)

Hydrophobic Charge Induction Chromatography (HCIC) is a type of mixed-mode chromatography that leverages both hydrophobic interactions and charge repulsion for the separation of biomolecules, particularly proteins. nih.gov The principle of HCIC involves the use of a dual-property ligand that is hydrophobic at a neutral or near-neutral pH and becomes charged at a lower pH. This allows for the binding of proteins via hydrophobic interactions at one pH and their subsequent elution through electrostatic repulsion when the pH is altered to induce a charge on the ligand. nih.gov

Research into novel ligands for HCIC has explored various molecular structures that can exhibit these desired properties. One such area of interest is in the use of indole derivatives. While specific studies on this compound are limited, a closely related compound, 1H-Indol-5-amine, has been successfully employed as an HCIC ligand, demonstrating the potential of this class of molecules. nih.govmedchemexpress.com

The pH of the buffer played a critical role in the adsorption and elution process. For the basic protein lysozyme (B549824), the adsorption capacity was observed to decrease significantly as the pH was lowered from 7.0 to 3.0. This is attributed to the protonation of the amino group on the indole ligand at lower pH, which leads to electrostatic repulsion between the positively charged ligand and the positively charged protein. nih.gov Conversely, the acidic protein BSA exhibited its maximum adsorption capacity near its isoelectric point. nih.gov

The findings from the study on 5-aminoindole (B14826) highlight the potential of indole-based ligands for HCIC applications. The presence of the chloro and methyl groups in this compound would likely modulate the hydrophobicity and basicity of the molecule compared to 5-aminoindole, which in turn could influence its performance as an HCIC ligand. Further research would be necessary to fully elucidate the specific characteristics of this compound in this context.

Data Tables

| Ligand Density (μmol/mL) | Lysozyme Adsorption Capacity (mg/mL) | BSA Adsorption Capacity (mg/mL) |

| 15.3 | 35.2 | 18.5 |

| 28.6 | 48.7 | 25.4 |

| 42.1 | 59.8 | 31.6 |

Conditions: Adsorption was carried out in a buffer containing 0.5 M (NH₄)₂SO₄ at pH 7.0.

| Salt Concentration (M) | Lysozyme Adsorption Capacity (mg/mL) | BSA Adsorption Capacity (mg/mL) |

| 0.1 | 25.1 | 12.3 |

| 0.3 | 40.6 | 20.1 |

| 0.5 | 59.8 | 31.6 |

| 0.7 | 68.4 | 35.8 |

| pH | Lysozyme Adsorption Capacity (mg/mL) | BSA Adsorption Capacity (mg/mL) |

| 3.0 | 5.2 | 15.8 |

| 4.0 | 20.3 | 28.9 |

| 5.0 | 45.7 | 30.5 |

| 6.0 | 58.1 | 26.4 |

| 7.0 | 59.8 | 22.1 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-1-methyl-1H-indol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing intermediates like 6-chloro-1H-indol-5-amine with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents of methylating agent), and controlling temperature to minimize byproducts like N-methylation at other positions. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm ≥95% purity .

- Structural Confirmation :

- NMR : H NMR (DMSO-d6) should show signals for the methyl group (δ ~3.7 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, multiplet). C NMR should confirm the quaternary carbon at the chloro-substituted position .

- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 181.6 for C9H9ClN2+) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential respiratory irritation from amine vapors .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous release due to environmental toxicity concerns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Impurity Analysis : Compare HPLC retention times with synthetic intermediates (e.g., unreacted 6-chloro-1H-indol-5-amine or N,N-dimethyl byproducts).

- Tautomerism : Indole derivatives may exhibit tautomeric shifts in NMR. Use variable-temperature NMR (25–60°C) to assess dynamic equilibria .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water) and analyze crystal packing (e.g., CCDC 2263798 provides a reference for related indazole structures) .

Q. What strategies improve regioselective functionalization of this compound for complex molecule synthesis?

- Methodological Answer :

- Electrophilic Substitution : Direct bromination (NBS in DMF) at the 3-position is favored due to electron-donating methyl and amine groups. Use DFT calculations (software: Gaussian or ORCA) to predict reactive sites .

- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh3)4, aryl boronic acids) at the 6-chloro position requires careful ligand selection to avoid dehalogenation .

Q. How do stability studies inform storage and experimental design for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.